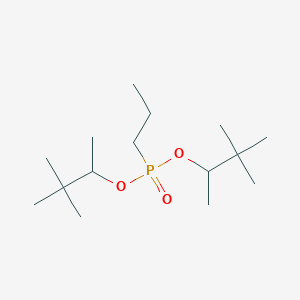
Dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate is an organic compound with the molecular formula C9H11ClO5. It is known for its unique structure, which includes a chloro and methoxy group attached to a hexa-2,4-dienedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2-chloro-5-methoxyhexa-2,4-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols .
Scientific Research Applications
Dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles, leading to the formation of new chemical entities. These reactions are facilitated by the electron-withdrawing nature of the chloro group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-chloro-5-methoxyhexa-2,4-dienoate: Similar structure but lacks the dienedioate moiety.
Dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioic acid: Contains an additional carboxylic acid group.
Dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate: Similar but with different substituents on the hexa-2,4-dienedioate backbone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and methoxy groups, along with the dienedioate backbone, makes it a versatile compound for various synthetic applications .
Properties
CAS No. |
143578-50-1 |
|---|---|
Molecular Formula |
C9H11ClO5 |
Molecular Weight |
234.63 g/mol |
IUPAC Name |
dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate |
InChI |
InChI=1S/C9H11ClO5/c1-13-7(9(12)15-3)5-4-6(10)8(11)14-2/h4-5H,1-3H3 |
InChI Key |
ABTWUJPMRIDSIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC=C(C(=O)OC)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


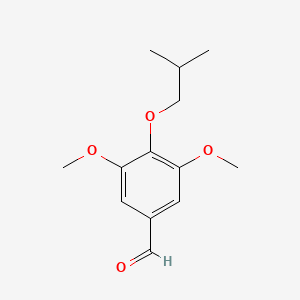
silane](/img/structure/B12561348.png)
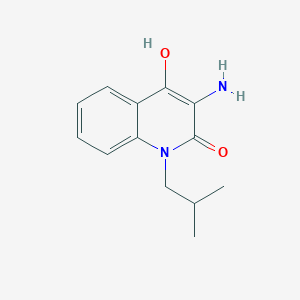

![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)
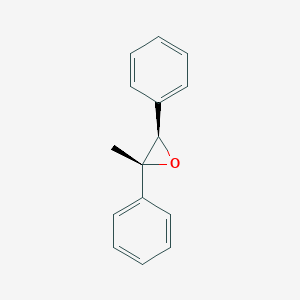
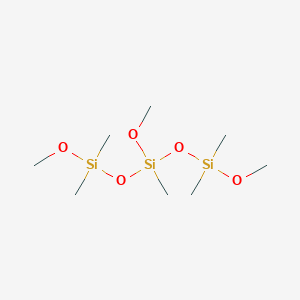
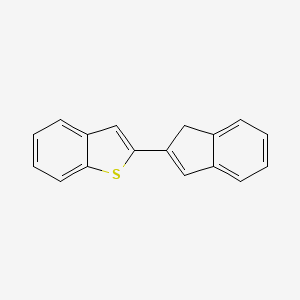
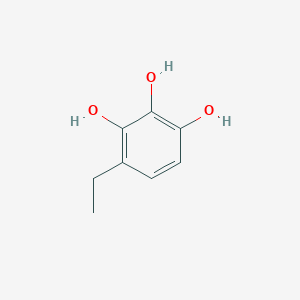
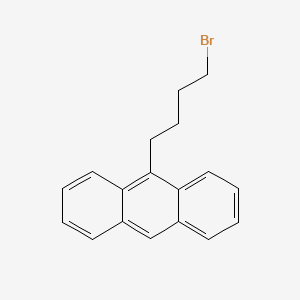
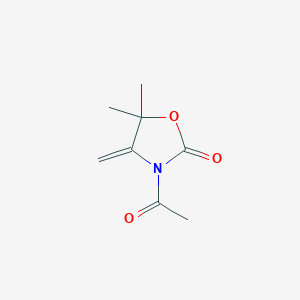
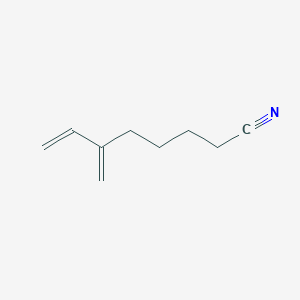
![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)
